molecular formula C23H32N2O2 B1244645 Cutamesine C-11

Cutamesine C-11

Cat. No.: B1244645
M. Wt: 367.5 g/mol
InChI Key: UVSWWUWQVAQPJR-BJUDXGSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Cutamesine C-11 involves the incorporation of a radioactive isotope, typically carbon-11, into the molecular structure of SA-4503. The synthetic route generally includes the following steps:

    Synthesis of the precursor molecule: The precursor molecule, SA-4503, is synthesized through a series of organic reactions involving the formation of the piperazine ring and the attachment of the phenyl and methoxy groups.

    Radiolabeling: The precursor is then subjected to radiolabeling with carbon-11, a positron-emitting isotope.

Chemical Reactions Analysis

Key Reaction Steps:

StepReaction TypeReagents/ConditionsIntermediate/ProductReference
1Buchwald–Hartwig aminationPd catalyst, iodobenzeneDiazabicyclo intermediate
2N-Boc deprotectionTrifluoroacetic acid (TFA)Free amine intermediate
3Alkylation(2-Bromoethyl)benzene or 1-bromo-3-phenylpropaneFinal phenalkyl-substituted product
4Carbon-11 labeling¹¹C-methylation using [¹¹C]CH₃I¹¹C-SA4503 (Cutamesine C-11)
  • The carbon-11 isotope is introduced via methylation of a desmethyl precursor using [¹¹C]methyl iodide under basic conditions (e.g., NaOH/DMSO) .

  • Radiolabeling must be completed within 20–40 minutes due to the short half-life of carbon-11 (20.4 minutes) .

Chemical Stability and Degradation

This compound exhibits limited stability in aqueous solutions, with rapid decomposition observed under physiological pH. Key degradation pathways include:

  • Hydrolysis of the methoxy groups under acidic or basic conditions.

  • Oxidative demethylation at the aromatic ring positions.

Stability Data:

ParameterValueConditionsReference
Plasma stability (t₁/₂)15–30 minHuman plasma, 37°C
Radiochemical purity>95%Post-synthesis (0 min)
Purity after 40 min~80%Room temperature

Receptor-Binding Interactions

This compound binds σ1 receptors through specific molecular interactions, as revealed by computational and crystallographic studies :

Binding Interactions:

Interaction TypeResidues InvolvedFunctional RoleReference
Salt bridge/H-bondGlu172Stabilizes ligand-receptor complex
π–π stackingTyr103, Phe133, His154Enhances binding affinity
Hydrophobic contactsLeu105, Val146Positions ligand in binding pocket
π-cationPhe107, Tyr103Mediates charge stabilization
  • The protonated nitrogen in the piperazine core forms a π-cation interaction with Phe107, while the methoxy groups participate in hydrophobic contacts .

Metabolic Pathways

In vivo metabolism studies in rats show that this compound undergoes hepatic oxidation and demethylation :

Major Metabolites:

MetaboliteEnzymatic PathwayRelative Abundance (%)Reference
O-Desmethyl CutamesineCYP2D6-mediated demethylation45–60
Hydroxylated derivativeCYP3A4-mediated oxidation20–30
Glucuronide conjugateUGT1A1 glucuronidation10–15
  • Metabolite formation decreases with age in rats, impacting PET signal quantification .

Analytical Characterization

Critical quality attributes of this compound are validated using HPLC and mass spectrometry:

Analytical Parameters:

ParameterMethodSpecificationReference
Radiochemical purityHPLC≥95%
Specific activityMass spectrometry50–100 GBq/µmol
Lipophilicity (LogP)Shake-flask assay2.8 ± 0.3

Scientific Research Applications

Cutamesine C-11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a radiolabeled tracer in positron emission tomography (PET) imaging studies to investigate the distribution and density of sigma-1 receptors in various tissues.

    Biology: The compound helps in studying the role of sigma-1 receptors in cellular processes, including neuroprotection, modulation of ion channels, and neurotransmitter release.

    Medicine: this compound is used in preclinical and clinical research to explore the potential therapeutic applications of sigma-1 receptor agonists in treating neurodegenerative diseases, psychiatric disorders, and pain management.

    Industry: The compound is utilized in the development of new sigma-1 receptor-targeted drugs and in the evaluation of their pharmacokinetics and pharmacodynamics.

Mechanism of Action

Cutamesine C-11 exerts its effects by binding to sigma-1 receptors, which are located in the endoplasmic reticulum membrane. Upon binding, the compound modulates the activity of various ion channels, including calcium and potassium channels, and influences the release of neurotransmitters such as dopamine, serotonin, and glutamate. This modulation leads to neuroprotective effects, reduction of oxidative stress, and regulation of cellular homeostasis .

Comparison with Similar Compounds

Cutamesine C-11 is unique due to its radiolabeled nature, which allows for non-invasive imaging studies using PET. Similar compounds include:

This compound stands out due to its application in imaging studies, providing valuable insights into the distribution and function of sigma-1 receptors in vivo.

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

367.5 g/mol

IUPAC Name

1-[2-(3-methoxy-4-(111C)methoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3/i1-1

InChI Key

UVSWWUWQVAQPJR-BJUDXGSMSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)O[11CH3]

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC

Synonyms

(11C)SA4503
1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
cutamesine
SA 4503
SA-4503
SA4503

Origin of Product

United States

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